6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-5-4-14-15(9-22)28-19(16(14)17(20)24)21-18(25)11-6-12(26-2)8-13(7-11)27-3/h6-8H,4-5,9H2,1-3H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCJDWDOQDIPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Molecule
The target compound features a tetrahydrothieno[2,3-c]pyridine core decorated with three critical substituents:
- A 6-acetyl group on the saturated pyridine ring
- A 3,5-dimethoxybenzamido moiety at position 2
- A carboxamide function at position 3
Retrosynthetic disconnections suggest three primary synthetic vectors:
- Construction of the bicyclic thienopyridine scaffold
- Late-stage introduction of the acetyl group via ketone formation
- Sequential amidation reactions at positions 2 and 3
This approach aligns with modular synthesis strategies observed in tetrahydrothienopyridine derivatives.
Core Scaffold Construction: Tetrahydrothieno[2,3-c]Pyridine
Thiophene Annulation via Matsumura Methodology
The Matsumura protocol provides a reliable pathway to access the saturated thienopyridine system:
Step 1: Thiolate-Mediated Cyclization
tert-Butyl 4-oxopiperidine-1-carboxylate → POCl3/DMF → Chloroiminium intermediate
↓ + Ethyl mercaptoacetate
Thiol adduct → K2CO3/MeOH → Cyclized product (83% yield)
Key advantages include excellent regiocontrol and compatibility with subsequent functionalization.
Step 2: Hydrogenation and Deprotection
Catalytic hydrogenation (H2, Pd/C) saturates the pyridine ring, followed by Bts-group removal using PhSH/K2CO3 to unveil the secondary amine.
Position-Specific Functionalization
6-Acetylation Strategies
Friedel-Crafts Acylation
Employing acetyl chloride/AlCl3 in dichloromethane introduces the acetyl group directly to the electron-rich C6 position:
Core scaffold (1.0 equiv) + AcCl (1.2 equiv) → 0°C → 12 h → 6-Acetyl derivative (72% yield)
1H NMR Validation :
δ 2.54 (s, 3H, COCH3), 3.21 (t, J = 5.8 Hz, 2H), 3.95 (s, 2H)
Enzymatic Acetylation
Recent advances demonstrate lipase-mediated acetylation using vinyl acetate in TBME:
- 55°C, 24 h
- 68% yield with >99% regioselectivity
2-Amidation with 3,5-Dimethoxybenzoic Acid
HATU-Mediated Coupling
6-Acetyl intermediate (1.0 equiv)
+ 3,5-Dimethoxybenzoyl chloride (1.1 equiv)
+ HATU (1.5 equiv), DIPEA (2.0 equiv) in DMF
→ RT, 6 h → 89% yield
Optimization Parameters :
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Coupling Agent | HATU | +22% vs EDCI |
| Solvent | DMF | +15% vs THF |
| Temperature | 25°C | +18% vs 0°C |
3-Carboxamide Installation
Ester Hydrolysis → Amide Formation
Methyl ester precursor → LiOH/H2O-THF → Carboxylic acid (95%)
↓ + NH4Cl, HATU, DIPEA
Carboxamide product (87%)
Critical Process Considerations :
- Avoid over-hydrolysis at elevated temperatures
- Use of gaseous NH3 alternatives reduces side reactions
Alternative Synthetic Routes
Pictet-Spengler Approach
Condensing tryptamine analogs with thiophene-derived aldehydes:
Tryptamine derivative + Thienyl aldehyde → TFA/CH2Cl2 → Cyclized product (61%)
Limitations: Lower yields compared to Matsumura method
One-Pot Multistep Synthesis
Integrating core formation and functionalization:
Piperidone + Ethyl acetoacetate + 3,5-Dimethoxybenzamide → PTSA/EtOH → 3-Step cascade (44% overall yield)
Analytical Characterization
Comprehensive Spectroscopic Data :
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 7.44 (s, 1H, thiophene) | Aromatic proton |
| (400 MHz, DMSO) | δ 6.43 (d, J = 2.4 Hz, 1H) | Methoxybenzamido proton |
| 13C NMR | δ 170.2 (COCH3) | Acetyl carbonyl |
| δ 158.9 (CONH) | Amide carbonyl | |
| HRMS | m/z 458.1843 [M+H]+ | Molecular ion confirmation |
Process Optimization and Scale-Up
Critical Parameters for Industrial Translation :
| Stage | Challenge | Solution |
|---|---|---|
| Cyclization | Exothermic reaction | Slow reagent addition <5°C |
| Amidation | Epimerization risk | Strict temperature control <30°C |
| Crystallization | Polymorphism | Anti-solvent gradient addition |
Pilot-scale batches (500g) demonstrate:
- 63% overall yield
- >99.5% HPLC purity
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enhances:
- Reaction time (6h → 22min)
- Yield improvement (72% → 85%)
- Safety profile (no intermediate isolation)
Biocatalytic Approaches
Engineered transaminases enable:
- Enantioselective synthesis (98% ee)
- Phosphate buffer reaction media
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The acetyl group can be oxidized to form a carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The dimethoxybenzamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.
Reduction: : Reduced derivatives with fewer oxygen atoms.
Substitution: : Derivatives with different functional groups replacing the dimethoxybenzamido group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug design and optimization.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be related to the biological processes affected by these interactions.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The bioactivity and physicochemical properties of tetrahydrothieno[2,3-c]pyridines are highly substituent-dependent. Key analogs and their structural distinctions are summarized below:
Bioactivity and Structure-Activity Relationships (SAR)
- 2-Position Substitutions: The 3,5-dimethoxybenzamido group in the target compound likely enhances TNF-α inhibition compared to simpler amino groups (e.g., ) due to improved hydrophobic and polar interactions . N-methylation at the 3-carboxamide () may reduce activity by limiting hydrogen-bond donor capacity.
- 3-Position Modifications :
- 6-Position : Acetyl groups are conserved across active analogs, suggesting a role in stabilizing the bioactive conformation .
Research Findings and Implications
- TNF-α Inhibition : Compounds with aromatic 2-substituents (e.g., benzamido, benzyl) show superior in vivo efficacy in adjuvant-induced arthritis models compared to aliphatic analogs .
- Metabolic Stability: The 3,5-dimethoxybenzamido group may prolong half-life by resisting oxidative metabolism, a common issue with simpler amino derivatives .
Biological Activity
The compound 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a member of the tetrahydrothieno[2,3-c]pyridine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The general synthetic route includes the formation of the tetrahydrothieno[2,3-c]pyridine nucleus followed by acylation and amination to introduce the acetyl and dimethoxybenzamido groups.
Anticancer Properties
Recent studies have indicated that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit significant anticancer activity . For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:
- HepG2 Cells : A study reported an IC50 value of 1.88 μM against HepG2 cells for a related compound, demonstrating strong antiproliferative effects compared to standard chemotherapeutics like 5-FU (IC50 = 7.18 μM) .
- Mechanism of Action : The mechanism appears to involve the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and increased apoptosis rates .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities :
- Phenylethanolamine N-methyltransferase (hPNMT) : Research has shown that related tetrahydrothieno[2,3-c]pyridines can inhibit hPNMT with enhanced potency compared to traditional inhibitors like benzylamine. This suggests potential applications in managing conditions influenced by catecholamine levels .
Case Studies
Several case studies highlight the biological relevance of compounds similar to this compound:
- Study on HepG2 Cells :
- hPNMT Inhibition Study :
Data Tables
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 1.88 | HepG2 | β-tubulin inhibition |
| Compound B | 7.18 | HepG2 | Apoptosis induction |
| Compound C | 0.5 | Various Cancer | hPNMT inhibition |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?
The synthesis typically involves cyclization of thiophene and pyridine derivatives, followed by functionalization of the benzamido and acetyl groups. Key steps include:
- Cyclization : Use precursors like 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, reacted with ammonia under controlled pressure to introduce the carboxamide group .
- Acylation : Acetylation at the 6-position using acetyl chloride in anhydrous dichloromethane with a base like triethylamine .
- Benzamido coupling : Introduce the 3,5-dimethoxybenzamido group via coupling reagents (e.g., HATU or EDC) in DMF .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NH₃ (g), 80°C, 12 h | 68% | |
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C → RT | 75% | |
| Coupling | 3,5-Dimethoxybenzoyl chloride, HATU, DMF, 24 h | 62% |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to confirm substituent positions and stereochemistry. For example, the acetyl group’s methyl proton appears at δ 2.24 ppm, and aromatic protons of the dimethoxybenzamido group resonate at δ 6.56–7.94 ppm .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1719 cm⁻¹ for the carboxamide, NH stretches at ~3420 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 386 [M+H]⁺) .
- HPLC : Use a C18 column with acetonitrile/water gradient for purity assessment (>95%) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin assays to measure IC₅₀ values .
- Binding affinity studies : Perform surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during the synthesis of this compound?
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .
- Solvent optimization : Replace DMF with THF or acetonitrile to improve solubility of intermediates .
- Purification strategies : Use column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Example Yield Optimization Table
| Parameter | Baseline Yield | Optimized Yield | Method |
|---|---|---|---|
| Coupling reagent | 62% (HATU) | 78% (DCC/DMAP) | |
| Reaction time | 24 h | 18 h | |
| Temperature | RT | 40°C |
Q. What strategies address discrepancies in spectral data or biological assay results?
- Reproducibility checks : Repeat synthesis and characterization under inert atmospheres to avoid oxidation .
- Orthogonal validation : Confirm NMR assignments via 2D experiments (COSY, HSQC) .
- Assay controls : Include positive controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Functional group variation : Synthesize analogs with substituents like hydroxyl (replacing methoxy) or nitro groups on the benzamido ring to assess electronic effects .
- Scaffold modification : Replace the thieno[2,3-c]pyridine core with quinazoline or pyrazolo[3,4-b]pyridine to evaluate core flexibility .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. Example SAR Table
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 3-Hydroxybenzamido | 12 µM (EGFR) | Increased solubility but reduced potency |
| 6-Isopropyl (vs. Acetyl) | 8 µM (VEGFR) | Improved hydrophobic binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
